



# Application Notes and Protocols for Diethanolamine (DEA) in Post-Combustion Carbon Capture

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Compound of Interest		
Compound Name:	Diethanolamine	
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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the utilization of **diethanolamine** (DEA) in post-combustion carbon capture processes. It includes a summary of key performance data, comprehensive experimental protocols for laboratory-scale evaluation, and visual representations of the underlying processes and workflows. This guide is intended to serve as a practical resource for researchers and professionals involved in the development and assessment of carbon capture technologies.

## Introduction

**Diethanolamine** (DEA) is a secondary alkanolamine that has been widely used for acid gas removal, including carbon dioxide (CO<sub>2</sub>), from various gas streams.[1][2] In the context of post-combustion carbon capture, aqueous solutions of DEA are employed to selectively absorb CO<sub>2</sub> from flue gases emitted by power plants and other industrial sources.[3][4][5] The process is cyclic, involving the absorption of CO<sub>2</sub> in an absorber unit and subsequent thermal regeneration of the DEA solvent in a stripper unit, allowing for the release of concentrated CO<sub>2</sub> for storage or utilization and the recycling of the lean DEA solution.[1] DEA offers advantages such as high reactivity and relatively low cost.[1][6] However, challenges related to energy consumption for regeneration, solvent degradation, and corrosion need to be carefully managed.[3][7]



# **Quantitative Performance Data**

The following tables summarize key quantitative data for DEA in post-combustion CO<sub>2</sub> capture applications, compiled from various studies. These values can vary depending on the specific experimental conditions.

Table 1: CO<sub>2</sub> Absorption and Desorption Performance of Aqueous DEA Solutions

Parameter	Value	Conditions	Reference
DEA Concentration	10 - 20% mass	Temperature: 293.15– 313.15 K	[6][8]
CO <sub>2</sub> Loading Capacity	Varies with partial pressure and temperature	-	[9]
Absorption Temperature	40 - 70 °C (typical in absorber)	-	[3]
Desorption Temperature	100 - 150 °C (typical in stripper)	-	[3]
CO <sub>2</sub> Desorption Rate	Measured in stirred cell	Temperature: 293.15– 313.15 K	[6]
Absorption Flux (Hollow Fiber Membrane)	0.15 x 10 <sup>3</sup> mmol/m <sup>2</sup> ·s	30% DEA, 40–160 mL/min flow rate	[10]

Table 2: Kinetic Data for CO<sub>2</sub> Reaction with DEA



Parameter	Value	Conditions	Reference
Reaction Regime	Pseudo-first-order	Near atmospheric CO <sub>2</sub> partial pressure	[11]
Activation Energy (Zwitterion deprotonation)	~11.4 kcal/mol	-	[11]
Temperature Range for Kinetic Studies	293 - 343 K	DEA concentrations: 0.2 to 4M	[11]

Table 3: Solvent Degradation and Operational Issues

Degradation Type	Key Factors	Degradation Products	Reference
Oxidative Degradation	Presence of O <sub>2</sub> , NOx, SOx, dissolved metals	MEA, MDEA, bicine, ammonia, formate, acetate, glycolate, oxalate, HEOD, BHEP, N,N-Bis(2-hydroxyethyl)formami de	[12]
Thermal Degradation	High temperatures in the stripper (100- 150°C)	3-(hydroxyethyl)-2- oxazolidone, THEED, BHEP	[13]
CO <sub>2</sub> -induced Degradation	High CO <sub>2</sub> loading and temperature	Nitrite, acetate, ammonium	[14]

# **Experimental Protocols**

This section outlines detailed methodologies for key experiments to evaluate the performance of DEA in a laboratory setting.



# Protocol for CO<sub>2</sub> Absorption/Desorption in a Stirred Cell Reactor

This protocol is designed to measure the rate of CO<sub>2</sub> absorption and desorption from an aqueous DEA solution.

#### Materials:

- · Stirred glass reactor with a flat gas-liquid interface
- Temperature control system (e.g., water bath)
- Pressure transducer
- Gas supply (pure CO<sub>2</sub>)
- Vacuum pump
- **Diethanolamine** (DEA), 99% pure
- Distilled, deionized water
- · Magnetic stirrer

#### Procedure:

- Solvent Preparation: Prepare a known concentration of aqueous DEA solution (e.g., 10-20% by mass) using distilled, deionized water.
- · System Setup:
  - Add a precise volume of the DEA solution to the stirred cell reactor.
  - Seal the reactor and ensure it is gas-tight.
  - Immerse the reactor in a temperature-controlled water bath set to the desired experimental temperature (e.g., 298 K).



- Connect the reactor to the gas supply, vacuum pump, and pressure transducer.
- Degassing: Degas the DEA solution by applying a vacuum for a sufficient period to remove any dissolved gases.
- CO<sub>2</sub> Absorption:
  - Introduce pure CO<sub>2</sub> into the reactor at a controlled pressure.
  - Start the magnetic stirrer at a constant speed to create a defined gas-liquid interface.
  - Monitor the pressure drop in the reactor over time as CO<sub>2</sub> is absorbed by the DEA solution. The rate of pressure drop is indicative of the absorption rate.
  - Continue until the pressure stabilizes, indicating that the solution is saturated with CO<sub>2</sub> at that pressure.
- CO2 Desorption:
  - Induce desorption by rapidly reducing the pressure in the reactor to a lower setpoint.
  - Monitor the increase in pressure over time as CO<sub>2</sub> is released from the solution. This
    provides the desorption rate.
- Data Analysis:
  - Calculate the moles of CO<sub>2</sub> absorbed or desorbed based on the pressure changes and the ideal gas law.
  - Determine the initial absorption and desorption rates from the initial slope of the pressuretime curve.
  - The CO<sub>2</sub> loading of the solution (moles of CO<sub>2</sub> per mole of DEA) can be calculated at equilibrium.

# **Protocol for Oxidative Degradation Study**



This protocol simulates the effect of flue gas components on the degradation of the DEA solvent.

#### Materials:

- Jacketed glass reactor
- Gas bubbling system with mass flow controllers
- Synthetic flue gas mixture (e.g., N<sub>2</sub>, O<sub>2</sub>, CO<sub>2</sub>, NO<sub>2</sub>)
- Condenser to capture volatile products
- Analytical instruments for degradation product analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Ion Chromatography (IC)).
- 5 M **Diethanolamine** (DEA) solution

#### Procedure:

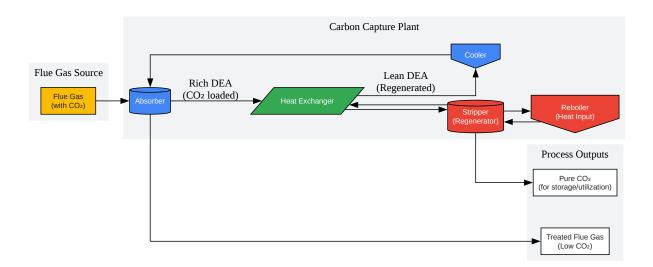
- Solvent Preparation: Prepare a 5 M aqueous solution of DEA.
- System Setup:
  - Place a known volume of the DEA solution into the jacketed glass reactor.
  - Set the reactor temperature to simulate absorber conditions (e.g., 80°C).[12]
  - Continuously bubble the synthetic flue gas through the solution at a controlled flow rate.
- Experimental Run:
  - Run the experiment for an extended period (e.g., 14 days) to induce measurable degradation.[12]
  - Collect liquid samples at regular intervals for analysis.
  - Analyze the off-gas for volatile degradation products like ammonia.



- Sample Analysis:
  - Use IC to identify and quantify ionic degradation products such as formate, acetate, and oxalate.[14]
  - Employ GC-MS to identify and quantify organic degradation products.
- Data Analysis:
  - Determine the rate of DEA degradation by monitoring its concentration over time.
  - Quantify the formation rate of major degradation products.

## **Visualizations**

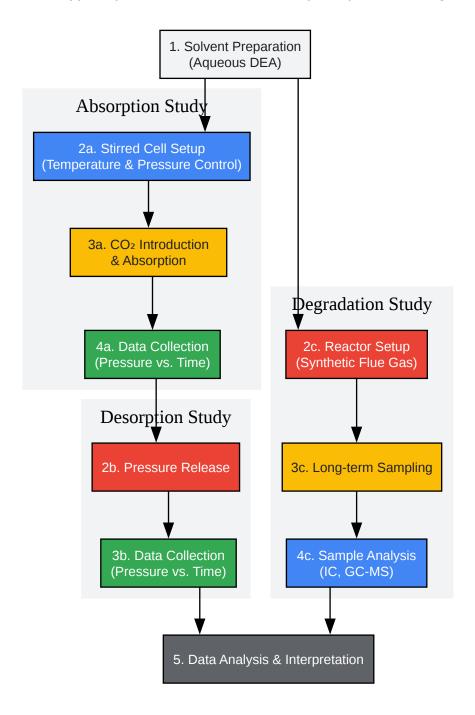
The following diagrams illustrate key aspects of the DEA-based post-combustion carbon capture process.





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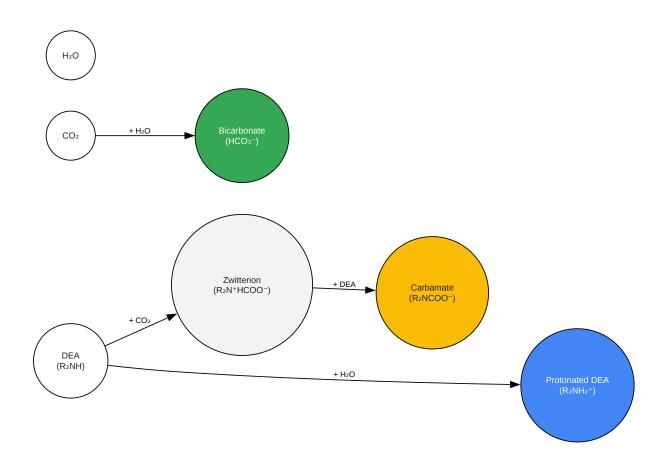
Caption: Workflow of a typical post-combustion carbon capture process using DEA.



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Caption: Experimental workflow for evaluating DEA performance in CO2 capture.





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